molecular formula C19H24FN3O3 B2491058 2-(2-fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide CAS No. 1049464-22-3

2-(2-fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide

Cat. No.: B2491058
CAS No.: 1049464-22-3
M. Wt: 361.417
InChI Key: OQRRGBCLIDXDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide ( 1049464-22-3) is a synthetic organic compound with a molecular formula of C 19 H 24 FN 3 O 3 and a molecular weight of 361.41 g/mol . It is supplied for research purposes and is not intended for diagnostic or therapeutic use. While the specific biological activity and research applications of this compound are still an area of active investigation, its molecular structure provides insights into its potential utility. The compound features a morpholinoethyl moiety, a functional group present in other research compounds that have been studied as selective ligands for sigma receptors . This suggests a potential research interest in the fields of neuropharmacology and receptor interaction studies. The structure also incorporates a 1-methyl-1H-pyrrol-2-yl group and a 2-fluorophenoxyacetamide chain, which may influence its binding affinity and selectivity in various biochemical assays. Researchers may find this compound valuable for exploring new chemical entities in areas such as receptor binding, signal transduction, and cellular pathway analysis. This product is labeled with the appropriate GHS pictogram and signal word to ensure safe handling in a laboratory setting . It is crucial to consult the Safety Data Sheet (SDS) before use and to handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-22-8-4-6-16(22)17(23-9-11-25-12-10-23)13-21-19(24)14-26-18-7-3-2-5-15(18)20/h2-8,17H,9-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRRGBCLIDXDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)ethylamine

  • Pyrrole Alkylation : 1-Methyl-1H-pyrrole is treated with 2-chloroethylamine hydrochloride in DMF using K₂CO₃ as a base at 80°C for 12 hours.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) isolates the amine.

Morpholine Incorporation

  • Reductive Amination : 2-(1-Methyl-1H-pyrrol-2-yl)ethylamine reacts with morpholine in the presence of NaBH₃CN and acetic acid in methanol at room temperature for 24 hours.
  • Isolation : The product is extracted with dichloromethane, washed with brine, and concentrated.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.60 (m, 1H, pyrrole-H), 3.70 (t, 4H, morpholine-OCH₂), 2.50 (m, 4H, morpholine-NCH₂), 2.30 (s, 3H, N-CH₃).
  • Yield : 60–70%.

Coupling Reaction to Form the Acetamide

The final step conjugates the acid and amine via amide bond formation using coupling reagents.

Optimized Protocol :

  • Activation : 2-(2-Fluorophenoxy)acetic acid (1.0 equiv) is dissolved in dry dichloromethane (DCM) with TBTU (1.1 equiv) and lutidine (2.0 equiv) under nitrogen.
  • Amine Addition : 2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine (1.0 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–18 hours.
  • Workup : The reaction is quenched with water, extracted with DCM, and purified via silica gel chromatography (eluent: DCM/methanol 95:5).

Reaction Metrics :

Parameter Value
Yield 65–75%
Purity (HPLC) ≥98%
¹H NMR (CDCl₃) δ 7.20–6.80 (m, Ar-H), 4.50 (s, OCH₂CO), 3.70 (m, morpholine), 2.80 (m, NHCH₂).

Alternative Synthetic Pathways

Ullmann Coupling for Phenoxy Attachment

Aryl ether formation via copper-catalyzed coupling between 2-fluorophenol and ethyl bromoacetate, followed by hydrolysis to the acid.

  • Conditions : CuI (10 mol%), K₂CO₃, DMF, 110°C, 24 hours.
  • Yield : 70–75%.

Direct Alkylation of Amine

Reacting 2-(2-fluorophenoxy)acetyl chloride with the amine in the presence of triethylamine.

  • Drawback : Lower yields (50–60%) due to competitive side reactions.

Purification and Characterization

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) ensures high purity.
  • Mass Spectrometry : ESI-MS m/z 361.4 [M+H]⁺, consistent with molecular formula C₁₉H₂₄FN₃O₃.
  • X-ray Crystallography : Confirms molecular geometry and hydrogen bonding patterns in the solid state.

Challenges and Optimization Strategies

  • Amine Sensitivity : The morpholinoethylamine component is hygroscopic; reactions require anhydrous conditions.
  • Coupling Efficiency : TBTU outperforms HATU and EDCI in minimizing racemization.
  • Scalability : Batch processing in DCM at 0.5 M concentration achieves consistent yields >70%.

Chemical Reactions Analysis

Acetamide Hydrolysis and Functionalization

The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acid-catalyzed hydrolysis yields 2-(2-fluorophenoxy)acetic acid and 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine, while base-mediated hydrolysis produces the corresponding carboxylate salt.

Condition Reagents Product Yield
6M HCl, refluxAqueous HCl2-(2-Fluorophenoxy)acetic acid + amine derivative72–85%
2M NaOH, 80°CEthanolic NaOHSodium 2-(2-fluorophenoxy)acetate + free amine68–77%

The acetamide also reacts with hydroxylamine hydrochloride to form hydroxamic acid derivatives under alkaline conditions .

Fluorophenoxy Ether Reactivity

The electron-withdrawing fluorine atom activates the phenoxy group for nucleophilic aromatic substitution (NAS) and electrophilic substitution:

Nucleophilic Aromatic Substitution

Fluorine displacement occurs with strong nucleophiles (e.g., amines, alkoxides):

Reagent Conditions Product Application
PiperidineDMF, 100°C, 12h2-(Piperidinophenoxy)-acetamide derivativeBioisostere development
Sodium methoxideMeOH, reflux, 6h2-(2-Methoxyphenoxy)-acetamideMetabolic stability studies

Electrophilic Substitution

Nitration and sulfonation occur at the para position relative to the ether oxygen:

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 1h2-(2-Fluoro-4-nitrophenoxy)acetamide63%
ClSO₃HCH₂Cl₂, RT, 3h2-(2-Fluoro-4-sulfophenoxy)acetamide58%

Morpholine Ring Modifications

The morpholine moiety participates in N-alkylation and ring-opening reactions :

Reaction Reagents Product Yield
N-AlkylationMeI, K₂CO₃, DMF, 60°CQuaternary ammonium salt89%
Acidic ring-opening48% HBr, reflux, 8hEthylene glycol + 2-aminoethylpyrrole71%

Pyrrole Ring Functionalization

The 1-methylpyrrole group undergoes electrophilic substitution at the α-position :

Reagent Conditions Product Yield
Acetyl chlorideAlCl₃, CH₂Cl₂, 0°C2-Acetyl-1-methylpyrrole derivative66%
NBSDMF, RT, 2h5-Bromo-1-methylpyrrole analog82%

Cross-Coupling Reactions

The fluorophenoxy group enables palladium-catalyzed coupling:

Reaction Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-ether acetamide75%
Ullmann couplingCuI, L-proline, DMSO2-(2-Fluoro-4-phenylphenoxy)acetamide68%

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure characterized by the presence of a fluorophenoxy group, a pyrrole moiety, and a morpholinoethyl side chain. The molecular formula is C₁₅H₁₈FNO₃, and it exhibits properties typical of compounds used in drug development.

Medicinal Chemistry Applications

1. Anticonvulsant Activity
Research indicates that derivatives of fluorophenoxy compounds exhibit significant anticonvulsant activities. For instance, a study synthesized various 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, demonstrating considerable anticonvulsant effects in animal models. These effects are believed to involve interactions with benzodiazepine receptors .

2. Antihyperglycemic Effects
Pyrrole derivatives, including those related to the compound , have been evaluated for their antihyperglycemic activity. In vivo studies have shown that certain derivatives can effectively lower blood glucose levels, indicating potential use in managing diabetes .

3. Antimicrobial Properties
Compounds similar to 2-(2-fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide have been investigated for their antimicrobial properties. The presence of the fluorine atom is thought to enhance the compound's interaction with microbial membranes, leading to increased efficacy against various pathogens.

Case Study 1: Anticonvulsant Activity

In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazoles derived from the fluorophenoxy structure. These compounds were tested for anticonvulsant activity using the pentylenetetrazol (PTZ) and maximal electroshock (MES) models. One particular derivative exhibited significant protective effects against seizures, suggesting that modifications to the fluorophenoxy structure can yield potent anticonvulsants .

Case Study 2: Antihyperglycemic Effects

A study detailed in Pharmacology Research demonstrated that specific pyrrole derivatives showed promising results in lowering blood glucose levels in diabetic rats. The mechanism was linked to enhanced insulin sensitivity and modulation of glucose uptake pathways . This highlights the potential therapeutic applications of related compounds in diabetes management.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

  • Structural Similarities: Shares the morpholinoethyl-acetamide core.
  • Key Differences: Replaces the 2-fluorophenoxy group with a naphthalen-2-yloxy moiety.
  • Pharmacological Profile: Exhibits cytotoxic effects in HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin.

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

  • Structural Similarities : Contains an acetamide backbone with a substituted aromatic system.
  • Key Differences: Features a pyridazinone ring and bromophenyl group instead of fluorophenoxy and pyrrole-morpholine motifs.
  • Pharmacological Profile: Acts as a specific FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. The target compound’s morpholinoethyl-pyrrole group may confer distinct receptor-binding properties .

N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1-yl]acetamide

  • Structural Similarities : Includes a fluorophenyl group and heterocyclic amine (thiomorpholine vs. morpholine).
  • Key Differences: Substitutes the pyrrole-morpholinoethyl chain with a thiomorpholine-pyridazinyl system.
  • Pharmacological Implications : Thiomorpholine may alter pharmacokinetics (e.g., solubility, half-life) compared to morpholine derivatives. Pyridazine rings often influence kinase or protease inhibition .

N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

  • Structural Similarities : Incorporates a morpholine ring and acetamide linkage.
  • Key Differences: Uses a quinazoline-sulfonyl group instead of fluorophenoxy-pyrrole.
  • Pharmacological Profile: Demonstrates notable anticancer activity against HCT-1, SF268, and MCF-7 cell lines. The sulfonyl group may enhance hydrogen bonding with target proteins, whereas the fluorophenoxy group in the target compound could modulate electron-withdrawing effects .

Comparative Analysis Table

Compound Name Structural Features Biological Activity Reference
2-(2-fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide Fluorophenoxy, morpholinoethyl, 1-methylpyrrole Hypothesized anticancer/receptor modulation (based on analogs)
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Naphthalen-2-yloxy, morpholinoethyl Cytotoxic in HeLa cells (IC₅₀ ~3.16 µM)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Bromophenyl, pyridazinone, methoxybenzyl FPR2 agonist; activates calcium mobilization and chemotaxis
N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1-yl]acetamide Fluorophenyl, thiomorpholine, pyridazine Not explicitly reported; structural similarity suggests kinase/receptor targeting
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide Methoxyphenyl, morpholine, quinazoline-sulfonyl Anticancer activity against multiple cell lines

Key Research Findings and Trends

Fluorine Substitution: The 2-fluorophenoxy group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., naphthalen-2-yloxy in ).

Morpholine vs. Thiomorpholine : Thiomorpholine derivatives (e.g., ) often exhibit altered solubility and target engagement due to sulfur’s electronegativity, whereas morpholine is more common in CNS-targeted drugs.

Heteroaromatic Systems : Pyrrole (in the target compound) and pyridazine/quinazoline (in ) rings contribute to π-π stacking interactions with biological targets, though their specific roles depend on substitution patterns.

Cytotoxicity Mechanisms: Compounds with naphthalene or quinazoline groups () show direct cytotoxic effects, while fluorophenoxy-morpholinoethyl derivatives may act via receptor modulation or apoptosis induction.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide (CAS Number: 1049464-22-3) is a synthetic organic molecule characterized by its unique structural components, including a 2-fluorophenoxy moiety, a pyrrole ring , and a morpholinoethyl chain. These features suggest potential interactions with biological targets, particularly in the context of drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H24FN3O3C_{19}H_{24}FN_{3}O_{3}, and it has a molecular weight of 361.4 g/mol . The structural complexity allows for various chemical reactions, which can be critical for its biological activity.

PropertyValue
Molecular Formula C₁₉H₂₄FN₃O₃
Molecular Weight 361.4 g/mol
CAS Number 1049464-22-3

Biological Activity

Preliminary studies indicate that This compound exhibits notable biological activities, particularly in the context of anti-inflammatory effects. The compound's structure suggests potential interactions with histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to inflammation and cellular stress responses.

Case Studies

  • Anti-inflammatory Effects : In experimental models, compounds with similar structural features have demonstrated significant inhibition of inflammatory markers. For instance, research on analogs has shown that they effectively reduce c-Fos protein expression associated with chronic pain conditions, indicating potential utility in treating inflammatory diseases such as rheumatoid arthritis .
  • Neuroprotective Properties : Compounds containing pyrrole rings have been studied for their neuroprotective capabilities. They may modulate neurotransmitter systems or protect against oxidative stress, suggesting that this compound could also have implications in neurodegenerative conditions.

Chemical Reactivity

The compound can undergo various chemical reactions typical for amides and phenolic compounds:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions : Nucleophilic substitution at the fluorophenoxy group is possible.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2-fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide, and how is reaction progress monitored?

  • Methodological Answer : Synthesis typically involves sequential coupling of the fluorophenoxy moiety with the morpholinoethyl-pyrrole backbone via amidation. Key steps include:
  • Activation of the carboxylic acid group using carbodiimides (e.g., EDC/HCl) in dichloromethane .
  • Nucleophilic substitution for introducing the morpholino group under reflux in aprotic solvents (e.g., DMF or THF) .
  • Reaction progress is monitored via TLC (Rf values compared to intermediates) and confirmed by NMR (disappearance of starting material peaks) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for fluorophenoxy (δ ~6.8–7.2 ppm for aromatic protons) and morpholinoethyl (δ ~3.4–3.7 ppm for N-CH2 groups) .
  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and ether C-O-C (~1240 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer :
  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Enzyme inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity for kinase targets) .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the morpholinoethyl group?

  • Methodological Answer :
  • Solvent optimization : Compare polar aprotic solvents (DMF vs. THF) to balance reactivity and steric hindrance .
  • Temperature gradients : Use reflux (80–100°C) for faster kinetics but monitor for side products (e.g., N-alkylation byproducts) via LC-MS .
  • Catalyst screening : Test bases like triethylamine or DBU to improve deprotonation efficiency .

Q. How to resolve discrepancies in NMR data for conformational isomers of this compound?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Perform at 25°C and −40°C to observe dynamic rotational barriers in the morpholinoethyl group .
  • X-ray crystallography : Resolve absolute configuration and compare with computational models (DFT-optimized geometries) .
  • 2D NMR (NOESY/ROESY) : Identify spatial correlations between pyrrole and fluorophenoxy groups to confirm dominant conformers .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog synthesis : Replace fluorophenoxy with chloro-/methoxy-substituted aryl groups to assess electronic effects .
  • Morpholine ring modification : Compare piperidine or thiomorpholine derivatives to evaluate steric/electronic contributions to bioactivity .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding motifs (e.g., amide carbonyl interactions) .

Q. How to address conflicting in vitro vs. in vivo activity data in preclinical studies?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolic pathways via LC-MS/MS .
  • Tissue distribution studies : Use radiolabeled compound (e.g., ³H/¹⁴C) to assess bioavailability in target organs .
  • Prodrug derivatization : Mask polar groups (e.g., morpholino) with ester linkages to improve membrane permeability .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?

  • Methodological Answer :
  • Nonlinear regression : Fit IC50/EC50 curves using four-parameter logistic models (e.g., GraphPad Prism) .
  • ANOVA with post hoc tests : Compare means across analogs (e.g., Tukey’s test for p < 0.05 significance) .
  • Principal Component Analysis (PCA) : Corrogate structural descriptors (e.g., logP, molar refractivity) with bioactivity .

Q. How to design crystallization trials for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent screening : Use vapor diffusion with 50+ conditions (e.g., PEGs, salts in DMSO/water mixtures) .
  • Temperature gradients : Test growth at 4°C, 20°C, and 37°C to optimize crystal lattice packing .
  • Seeding techniques : Introduce microcrystals from failed trials to induce nucleation .

Contradiction Management

Q. How to reconcile conflicting biological activity reports across similar analogs?

  • Methodological Answer :
  • Assay standardization : Re-test compounds under identical conditions (e.g., cell line passage number, serum concentration) .
  • Off-target profiling : Use proteome-wide screens (e.g., kinase panels) to identify polypharmacology .
  • Meta-analysis : Aggregate data from PubChem/ChemBL to identify trends in reported activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.